2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione
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Overview
Description
2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione: Diethyl 2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylene)malonate hydrochloride , is a complex organic compound with the following chemical formula:
C13H20ClN3O4
. It contains an imidazole ring, a phenyl group, and a cyclohexane-1,3-dione moiety.Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve the condensation of appropriate precursors. One common method is the reaction between diethyl malonate and 2-(1H-imidazol-4-yl)ethylamine, followed by cyclization to form the cyclohexane-1,3-dione ring. The imidazole group plays a crucial role in the formation of the final product.
Reaction Conditions: The reaction typically occurs under mild conditions, with suitable solvents and catalysts. The choice of reagents and reaction conditions can influence the yield and purity of the compound.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the imidazole or cyclohexane-1,3-dione moieties.
Substitution: Substituents on the phenyl ring can be replaced through substitution reactions.
Base-Catalyzed Hydrolysis: Diethyl malonate can be hydrolyzed under basic conditions to yield the corresponding malonic acid.
Imidazole Ring Opening: The imidazole ring can be opened using strong acids or bases.
Aryl Substitution: Phenyl groups can be substituted using various electrophiles.
Major Products: The major products depend on the specific reaction conditions and the substituents present. Isolation and characterization of intermediates are essential for understanding the reaction pathways.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Industry: Its unique structure could have applications in materials science or catalysis.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may compare this compound with related imidazole-based molecules. Further studies are needed to highlight its uniqueness.
Properties
Molecular Formula |
C18H19N3O2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-hydroxy-2-[2-(1H-imidazol-5-yl)ethyliminomethyl]-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C18H19N3O2/c22-17-8-14(13-4-2-1-3-5-13)9-18(23)16(17)11-19-7-6-15-10-20-12-21-15/h1-5,10-12,14,22H,6-9H2,(H,20,21) |
InChI Key |
STIIELHRTFPOQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NCCC2=CN=CN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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